INCB 3284

説明

INCB3284は、ケモカイン(CCモチーフ)受容体2(CCR2)の強力で選択的な経口投与可能な低分子アンタゴニストですINCB3284は、その潜在的な抗炎症作用と炎症性疾患の治療のために開発されました .

準備方法

INCB3284の合成には、中間体の調製とその後の特定の条件下での反応など、いくつかのステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公開文献では完全に開示されていません。

化学反応の分析

INCB3284は、次のようなさまざまな化学反応を起こします。

酸化: 特定の条件下で、化合物は酸化されて酸化誘導体を生成することができます。

還元: 分子内の官能基を修飾するために、還元反応を実行することができます。

置換: この化合物は、特にトリフルオロメチル基を含む置換反応を起こすことができます。これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用のさまざまな求核剤があります。 .

科学研究への応用

INCB3284は、次のようなさまざまな科学研究への応用があります。

化学: ケモカイン受容体2(CCR2)とそのさまざまな化学プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 特に炎症と免疫応答の文脈において、CCR2とそのリガンドの生物学的機能を理解するための研究で使用されます。

医学: 関節リウマチや急性肝不全などの炎症性疾患の治療における潜在的な治療的応用について調査されています。

科学的研究の応用

Hemorrhagic Shock and Fluid Resuscitation

Mechanism of Action

INCB 3284 functions by blocking the CCR2 receptor, which is pivotal in mediating inflammatory responses. In studies involving rat models of hemorrhagic shock, this compound demonstrated a significant reduction in fluid resuscitation requirements. For instance, one study reported that treatment with this compound reduced fluid requirements by approximately 62% during resuscitation compared to vehicle-treated controls, effectively preventing hemodynamic decompensation and mortality rates dropping from 50% to 0% .

Case Studies

- In a controlled hemorrhagic shock model, rats treated with this compound showed improved survival times and reduced fluid needs during resuscitation efforts. Specifically, the compound was administered after 30 minutes of shock, leading to a sustained decrease in fluid requirements throughout the observation period .

- Another series of experiments indicated that this compound could reduce fluid requirements by over 65% when administered after 60 minutes of hemorrhagic shock .

Rheumatoid Arthritis

This compound has reached Phase IIa clinical trials for rheumatoid arthritis. The rationale behind its use stems from the role of CCR2 in mediating inflammatory processes that contribute to joint damage in autoimmune diseases. By inhibiting CCR2, this compound aims to alleviate symptoms and potentially slow disease progression.

Cardiovascular Applications

Neointima Formation

Research has shown that this compound can significantly reduce neointima formation in models of arterial injury. In a study involving mice with neurofibromatosis type 1 (NF1), administration of this compound resulted in lower macrophage content and reduced intimal hyperplasia compared to control groups . This suggests that targeting CCR2 may be beneficial in managing vascular remodeling associated with cardiovascular diseases.

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including:

- Oral Bioavailability: Ranges from 13% to 31% across different animal models.

- Half-life: Approximately 15 hours , allowing for once-daily dosing .

- Safety: Studies have indicated no significant toxicities associated with its use in animal models, suggesting a good safety profile for potential human applications .

Summary Table of Applications

作用機序

INCB3284は、ケモカイン受容体2(CCR2)を拮抗することによってその効果を発揮します。この受容体は、炎症部位への単球の動員に関与しています。CCR2とそのリガンドである単球走化因子1(MCP-1)の相互作用を阻害することにより、INCB3284は単球の遊走を減少させ、それによって炎症を軽減します。 分子標的および関連する経路には、細胞内カルシウム動員と細胞外シグナル調節キナーゼ(ERK)のリン酸化の阻害が含まれます .

類似の化合物との比較

INCB3284は、CCR2アンタゴニストとしての高い選択性と効力においてユニークです。類似の化合物には、次のものがあります。

RS504393: 同様の抗炎症特性を持つ別のCCR2アンタゴニスト。

BMS-813160: より広範囲の活性を持つ研究で使用されているCCR2/CCR5デュアルアンタゴニスト。

PF-04136309: 膵臓癌やその他の疾患の治療における潜在的な可能性について調査されている選択的なCCR2アンタゴニスト。これらの化合物と比較して、INCB3284は、経口バイオアベイラビリティと炎症性疾患における特定の応用によって区別されます

類似化合物との比較

INCB3284 is unique in its high selectivity and potency as a CCR2 antagonist. Similar compounds include:

RS504393: Another CCR2 antagonist with similar anti-inflammatory properties.

BMS-813160: A dual CCR2/CCR5 antagonist used in research for its broader spectrum of activity.

PF-04136309: A selective CCR2 antagonist investigated for its potential in treating pancreatic cancer and other diseases. Compared to these compounds, INCB3284 is distinguished by its oral bioavailability and its specific application in inflammation-driven diseases

生物活性

INCB 3284, also known as INCB3284 dimesylate, is a selective and orally bioavailable antagonist of the human C-C chemokine receptor type 2 (CCR2). This compound has garnered attention for its potential therapeutic applications, particularly in conditions characterized by chronic inflammation and cancer. The biological activity of this compound is primarily linked to its ability to inhibit monocyte chemoattractant protein-1 (MCP-1) binding to CCR2, thereby modulating immune responses.

CCR2 and MCP-1 Interaction

The CCR2 receptor is crucial in mediating the recruitment of monocytes to sites of inflammation and tumor growth. MCP-1, a ligand for CCR2, plays a significant role in inflammatory processes. By antagonizing this interaction, this compound effectively reduces monocyte migration and infiltration into tissues, which is beneficial in various pathological states.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on MCP-1 binding to CCR2 with an IC50 value of 3.7 nM . Additionally, it displays an IC50 of 4.7 nM for inhibiting chemotaxis induced by MCP-1, indicating its efficacy in blocking CCR2-mediated cellular responses .

Biological Activity Data

| Activity | IC50 (nM) |

|---|---|

| MCP-1 Binding to CCR2 | 3.7 |

| Chemotaxis Induced by MCP-1 | 4.7 |

Cancer Treatment

Research has indicated that the CCL2-CCR2 axis is implicated in tumor promotion and metastasis. In preclinical models, the administration of this compound has shown promise in reducing tumor growth and metastasis by inhibiting the recruitment of inflammatory monocytes to tumors . This suggests that this compound may be beneficial in treating cancers where CCL2/CCR2 signaling contributes to disease progression.

Autoimmune and Inflammatory Disorders

Given its mechanism of action, this compound is also being investigated for its potential use in autoimmune diseases characterized by excessive monocyte recruitment and chronic inflammation. The modulation of immune cell trafficking may provide therapeutic benefits in conditions such as rheumatoid arthritis and multiple sclerosis.

Preclinical Models

In studies involving mouse models of breast cancer and melanoma, treatment with this compound resulted in a significant reduction in metastatic spread compared to control groups. These findings underscore the compound's potential as an anti-metastatic agent .

Clinical Trials

While specific clinical trial data for this compound remains limited, ongoing investigations are assessing its safety and efficacy in humans. Notably, early-phase trials have focused on evaluating pharmacokinetics and pharmacodynamics, with initial results indicating a favorable profile for further development .

特性

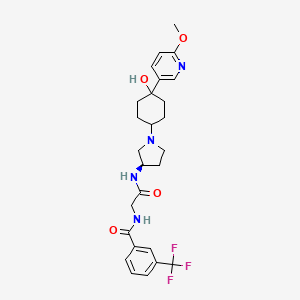

IUPAC Name |

N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31F3N4O4/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34)/t20-,21?,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZNYBUBXWWKCP-JMOWIOHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887401-92-5 | |

| Record name | INCB-3284 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887401925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INCB-3284 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W6K09GAQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。